(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a bromofuran, a piperazine, and a pyridazine ring. Bromofurans are aromatic compounds that contain a furan substituted with a bromine atom . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyridazines are diazines (unsaturated six-membered heterocycles with two nitrogen atoms) with the nitrogen atoms at positions 1 and 2 in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The bromofuran and pyridazine rings are aromatic and planar, while the piperazine ring is saturated and would have a puckered conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine on the bromofuran could be substituted in a nucleophilic aromatic substitution reaction. The piperazine could undergo reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It would likely be a solid at room temperature . The presence of the bromine would make it relatively heavy and could influence its boiling point and melting point .Scientific Research Applications
Anticancer and Antituberculosis Potential
- A series of compounds, including piperazine derivatives, were synthesized and tested for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some of these compounds showed significant activity against both cancer cells and M. tuberculosis, highlighting their potential as dual-functional therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Alzheimer's Disease Research
- Multifunctional amides synthesized for Alzheimer's disease therapy showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential use as new therapeutic agents for the disease (Hassan et al., 2018).
Enzyme Inhibitory Activity
- A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed good enzyme inhibitory activity, suggesting these compounds as suitable candidates for therapeutic applications (Hussain et al., 2017).
Antibacterial Activity
- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives showed potential antimicrobial activity against various bacterial strains, highlighting their use as antibacterial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c17-14-5-4-13(23-14)16(22)21-9-7-20(8-10-21)15-6-3-12(18-19-15)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZODVUHSVMRONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.